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2-Cinnamoyl-1H-indene-1,3(2H)-dione

Cat. No.: B2819403
CAS No.: 1164509-59-4
M. Wt: 276.291
InChI Key: YXFGAICZGGUTCL-ZHACJKMWSA-N
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Description

Significance of the Indene-1,3(2H)-dione Core in Contemporary Chemical Research

The 1H-indene-1,3(2H)-dione scaffold, a bicyclic aromatic β-diketone, is a versatile and privileged structure in organic and medicinal chemistry. eurekaselect.comresearchgate.netencyclopedia.pub Its derivatives have been the subject of extensive research due to their wide array of biological activities. eurekaselect.comnih.gov The core's unique chemical properties, including keto-enol tautomerism, allow for a variety of chemical modifications, making it a valuable precursor in the synthesis of complex molecules. ingentaconnect.comgrafiati.com

Compounds incorporating the indene-1,3(2H)-dione moiety have demonstrated a broad spectrum of pharmacological potential, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. eurekaselect.comnih.govnih.gov Notably, some derivatives are recognized for their role as anticoagulants, functioning as vitamin K antagonists. nih.govoup.com Beyond medicinal applications, these compounds are utilized in the development of dyes, semiconductors, and as reagents in analytical chemistry. eurekaselect.comresearchgate.netingentaconnect.com The structural rigidity and electronic characteristics of the indene-1,3(2H)-dione core also make it a valuable component in materials science, particularly in the design of organic electronics and photoinitiators. encyclopedia.pub

Overview of 2-Cinnamoyl-1H-indene-1,3(2H)-dione within the Broader Indandione Compound Class

This compound belongs to the 2-acyl-1,3-indandione subgroup of the larger indandione family. A key structural feature of these compounds is that they exist predominantly in their exocyclic enolic form, a state stabilized by an intramolecular hydrogen bond. researchgate.net This specific derivative is characterized by the presence of a cinnamoyl group attached to the second carbon of the indene-1,3(2H)-dione core.

Research into this compound and its substituted analogues has focused on their synthesis, structural elucidation, and physicochemical properties. researchgate.netscispace.comresearchgate.net Studies have employed various spectroscopic methods, such as IR, NMR, and UV-Vis, to characterize these molecules and have investigated their electrochemical and photophysical behaviors. researchgate.netresearchgate.net The ability of the 2-acyl-1,3-indandione class to form stable metal complexes has also been a significant area of investigation, with potential applications in metal ion extraction and the development of new materials. scispace.comresearchgate.net

Interactive Data Table: Properties of this compound and Related Derivatives

The following table summarizes key data for this compound and some of its derivatives, as reported in scientific literature.

Compound NameMolecular FormulaMelting Point (°C)Yield (%)Reference
2-(1-hydroxy-3-phenyl-allylidene)-indan-1,3-dioneC₁₈H₁₂O₃18670 researchgate.net
2-[1-hydroxy-3-(4-fluoro-phenyl)-allylidene]-indan-1,3-dioneC₁₈H₁₁FO₃20579 researchgate.net
2-[1-hydroxy-3-(4-chloro-phenyl)-allylidene]-indan-1,3-dioneC₁₈H₁₁ClO₃200-20179 researchgate.net

Research Findings on 2-Cinnamoyl-1,3-indandiones

A series of seven 2-cinnamoyl-1,3-indandiones, including the parent compound, have been synthesized and characterized. researchgate.netscispace.comresearchgate.net Spectroscopic analysis confirmed their structures, and studies of their optical properties revealed very strong absorption in the visible region and weak fluorescence. scispace.comresearchgate.net The synthesis of these compounds is often achieved through a Knoevenagel condensation reaction between 1,3-indandione (B147059) and a suitable aldehyde. nih.gov

Furthermore, researchers have synthesized O-methyl ethers of 2-cinnamoyl-1,3-indandiones. researchgate.net The methylation was found to occur selectively at the oxygen atom of the exocyclic enol group. researchgate.net The resulting compounds were characterized using ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy, and their electrochemical properties were investigated using cyclic voltammetry. researchgate.net The complexation of 2-cinnamoyl-1,3-indandiones with various metal(II) ions, such as Cu(II), Cd(II), Zn(II), Co(II), and Ni(II), has also been explored, leading to the isolation of non-charged complexes. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O3 B2819403 2-Cinnamoyl-1H-indene-1,3(2H)-dione CAS No. 1164509-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFGAICZGGUTCL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15548-49-9
Record name 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodologies for 2 Cinnamoyl 1h Indene 1,3 2h Dione and Analogous Systems

Foundational Synthesis of the Indene-1,3(2H)-dione Scaffold

The construction of the fundamental 1H-indene-1,3(2H)-dione structure is a critical first step, for which several synthetic routes have been established.

Traditional Condensation Reactions

Another traditional approach involves the reaction of phthalic anhydride (B1165640) with ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine. nih.gov

Palladium-Catalyzed Carbonylative Annulation Routes

More contemporary methods include palladium-catalyzed carbonylative annulation reactions. An efficient synthesis of 2-substituted indene-1,3(2H)-diones has been developed using 1-(2-halophenyl)-1,3-diones as stable and readily available starting materials. nih.govfigshare.com This method employs phenyl formate (B1220265) as a carbon monoxide source, which is considered a greener alternative to the direct use of toxic CO gas. organic-chemistry.orgacs.org The reaction proceeds via an intramolecular carbonylative annulation catalyzed by a palladium complex, such as PdCl2(MeCN)2/XantPhos, with a base like potassium phosphate (B84403) (K3PO4) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govfigshare.comorganic-chemistry.orgacs.org This protocol demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups, and provides good to excellent yields. nih.govfigshare.comorganic-chemistry.orgacs.org

Knoevenagel Condensation Approaches utilizing the Dicarbonyl Moiety

The Knoevenagel condensation represents another versatile strategy for modifying the indene-1,3(2H)-dione scaffold. wikipedia.org This reaction involves the condensation of the active methylene (B1212753) group of 1,3-indandione (B147059) with aldehydes or ketones. wikipedia.orgsigmaaldrich.com The presence of the two ketone groups in the indane-1,3-dione structure makes the methylene group particularly reactive for such condensations. encyclopedia.pub Typically, the reaction is carried out in ethanol (B145695) with a catalytic amount of a weak base like piperidine (B6355638). nih.govencyclopedia.pub This approach can be used to introduce a variety of substituents at the 2-position of the indandione ring. For instance, the reaction of 1,3-indandione with malononitrile (B47326) in ethanol using sodium acetate (B1210297) or piperidine as a base can yield 2-(dicyanomethylene)-1,3-indandione. nih.gov

Targeted Synthesis of 2-Cinnamoyl-1H-indene-1,3(2H)-dione and its Derivatives

With the indene-1,3(2H)-dione scaffold in hand, specific methodologies are employed to introduce the cinnamoyl group at the 2-position.

Claisen-Schmidt Condensation Protocols with 2-Acetyl-1,3-indandione

The Claisen-Schmidt condensation is a key reaction for the synthesis of this compound and its derivatives. rdd.edu.iq This reaction involves the condensation of 2-acetyl-1,3-indandione with an appropriate aromatic aldehyde, such as benzaldehyde, in the presence of a catalyst. nih.govrdd.edu.iq While base catalysts like piperidine have been attempted, they have not always been successful. nih.gov In some cases, acid-catalyzed aldol (B89426) reactions have been employed. For example, the reaction of 2-acetyl-1,3-indandione with a suitable aldehyde in acetic acid can lead to the formation of the desired cinnamoyl derivative. researchgate.net Interestingly, this reaction can sometimes be accompanied by an unexpected deacetylation step. researchgate.net

The synthesis of the precursor, 2-acetyl-1,3-indandione, can be achieved through the acylation of 1,3-indandione with acetyl chloride. rdd.edu.iq A more recent method for the C2-acylation of 1,3-indandiones utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-(dimethylamino)pyridine (DMAP), which is a mild and versatile approach. nih.gov

A series of 2-cinnamoyl-1,3-indandiones have been synthesized and characterized, showcasing the versatility of this synthetic route. scispace.comresearchgate.netresearchgate.net

Table 1: Examples of Synthesized 2-Arylidine-1H-indene-1,3(2H)-dione Derivatives sums.ac.ir

CompoundR GroupYield (%)Melting Point (°C)
3aH84145-147
3b4-OH54>250
3h2-OCH380168-170

Application of Advanced Synthetic Techniques

Modern synthetic methodologies have been applied to improve the efficiency and environmental friendliness of the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comresearchgate.netijcce.ac.ir This technique has been successfully applied to various condensation reactions, including those for the preparation of 2-arylidene indan-1,3-diones. researchgate.net For example, the synthesis of cinnamyl esters has been achieved with high yields in just 10-20 minutes under microwave irradiation, compared to 30-65 hours with conventional heating. mdpi.com

Biocatalytic Routes: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ed.ac.uk While direct biocatalytic routes to this compound are not extensively documented, related biocatalytic transformations highlight the potential of this approach. For instance, enzymes like α-oxoamine synthases have been used for the C-C bond formation in the synthesis of α-aminoketones, which are versatile building blocks. ed.ac.uk Furthermore, biocatalytic aldol additions have been employed to create complex molecular architectures, suggesting the feasibility of using enzymes for the condensation step in the synthesis of indandione derivatives. csic.es

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound serves as a versatile scaffold for a range of chemical modifications. These modifications are strategically employed to fine-tune the molecule's properties for various research applications. The following sections detail specific synthetic methodologies for creating these complex derivatives.

Elaboration into O-Methyl Ethers

A significant modification of the 2-cinnamoyl-1,3-indandione framework is the synthesis of its O-methyl ethers. Research has demonstrated the successful synthesis of several new 2-cinnamoyl-1,3-indandione (2CID) O-methyl ethers featuring different substituents in the 4-position of the cinnamoyl moiety. researchgate.net The methylation process, utilizing dimethylsulfate, selectively occurs at the oxygen atom of the exocyclic enol group. researchgate.net This high selectivity is a key feature of the synthetic route. The resulting compounds have been characterized using various spectroscopic methods, including ¹H and ¹³C NMR, IR, and UV–Vis spectroscopy, and their electrochemical properties have been investigated through cyclic voltammetry. researchgate.net

Seven specific derivatives have been synthesized with substituents such as hydrogen, methyl, methoxy, diphenylamino, di(cyanoethyl)amino, julolidyl, and dimethylamino. researchgate.netscispace.com

Table 1: Synthesized 2-Cinnamoyl-1,3-indandione O-Methyl Ethers

Substituent (R) in 4-position of Cinnamoyl Moiety Compound Name
-H 2-(1-methoxy-3-phenylallylidene)-1H-indene-1,3(2H)-dione
-CH₃ 2-(1-methoxy-3-(p-tolyl)allylidene)-1H-indene-1,3(2H)-dione
-OCH₃ 2-(1-methoxy-3-(4-methoxyphenyl)allylidene)-1H-indene-1,3(2H)-dione
-N(C₆H₅)₂ 2-(3-(4-(diphenylamino)phenyl)-1-methoxyallylidene)-1H-indene-1,3(2H)-dione
-N(CH₂CH₂CN)₂ 2-(3-(4-(bis(2-cyanoethyl)amino)phenyl)-1-methoxyallylidene)-1H-indene-1,3(2H)-dione
Julolidyl 2-(3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-1-methoxyallylidene)-1H-indene-1,3(2H)-dione

Incorporation of Nitro-Substituted Heteroaryl Moieties

The introduction of nitro groups and heteroaryl moieties into the 2-cinnamoyl-1,3-indandione structure represents another important synthetic avenue. While data on nitro derivatives of this compound are noted to be somewhat scarce, successful syntheses have been reported. researchgate.net One notable example is the synthesis of a 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione. scispace.comresearchgate.net This derivative was subsequently used to form a complex with Erbium(III). researchgate.net

The synthesis of various 4- and 5-nitro-substituted heteroaryl cinnamoyl derivatives has been documented. cabidigitallibrary.orggoogle.bg These syntheses involve the condensation of nitro-substituted 2-acetyl-1,3-indandione with various heteroaromatic aldehydes. The resulting compounds feature heteroaryl rings such as pyrrole (B145914) and thiophene (B33073) linked to the nitro-indandione framework. cabidigitallibrary.org

Table 2: Examples of Nitro-Substituted Heteroaryl Cinnamoyl Derivatives

Compound Name Reference
4-nitro-2-[(2E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]-1H-indene-1,3(2H)-dione cabidigitallibrary.org
5-nitro-2-[(2E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]-1H-indene-1,3(2H)-dione cabidigitallibrary.org
4-nitro-2-[(2Z)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indene-1,3(2H)-dione cabidigitallibrary.org

These synthetic efforts are driven by the interest in the complexation properties of these ligands with various metal ions, including Cu(II), Ni(II), and Co(II). researchgate.net

Formation of Crown Ether Conjugates

The conjugation of this compound with crown ethers creates molecules with potential for ion sensing. A key synthetic strategy for achieving this is the Claisen-Schmidt condensation. nih.gov This reaction involves the condensation of an appropriate aldehyde, which incorporates the crown ether moiety, with 2-acetyl-1,3-indandione in acetic acid. nih.gov

An interesting aspect of this reaction is that attempts to use piperidine as a base were unsuccessful, with the starting materials being recovered. nih.gov The successful reaction in acetic acid leads to a fully conjugated molecule, which results from a deacetylation reaction. The proposed mechanism involves the initial formation of the condensation product, followed by acetate-mediated deacetylation to yield the final crown ether derivative of 1,3-indandione. nih.gov This method provides a direct route to push-pull dyes where the indandione acts as the electron acceptor and the group attached to the crown ether can act as an electron donor. nih.gov

Synthetic Routes to Bisindandione and Fused Heterocycle Derivatives

The synthesis of more complex architectures, such as bisindandione derivatives and molecules where a heterocyclic ring is fused to the indandione framework, expands the chemical space of these compounds.

One approach to bis-indolylindane-1,3-diones involves a one-step reaction of ninhydrin (B49086) with substituted or unsubstituted indoles in an ionic liquid medium, [Hbim]BF4, which provides excellent yields. nih.gov While this method starts from ninhydrin, the resulting bis-indolylindane-1,3-dione structures are conceptually related to derivatives of the indandione system.

The fusion of heterocyclic rings to the indandione core can be achieved through various cyclization strategies. For instance, coumarin-fused heterocycles are synthesized through methods like iodine-catalyzed oxidative cyclization. semanticscholar.org Conceptually similar strategies could be envisioned starting from appropriately functionalized this compound derivatives. The development of synthetic pathways to heterocycle-fused coumarins is an active area of research, with many methods being developed for creating five-membered aromatic heterocycles fused to a pyrone ring. semanticscholar.org These methods often involve the cyclization of a precursor molecule containing both the functionalities required for the indandione and the new heterocyclic ring.

Chemical Reactivity and Reaction Mechanisms of 2 Cinnamoyl 1h Indene 1,3 2h Dione

Intrinsic Reactivity of the Indene-1,3(2H)-dione Core

The 1H-indene-1,3(2H)-dione scaffold is a versatile building block in organic synthesis due to its inherent reactivity. nih.gov This reactivity stems from the acidic nature of the C-2 methylene (B1212753) protons, positioned between two electron-withdrawing carbonyl groups, and the electrophilicity of the carbonyl carbons themselves.

The C-2 position of the 1H-indene-1,3(2H)-dione core is the primary site for nucleophilic substitution. The protons on this carbon are acidic, readily abstracted by a base to form a stabilized enolate anion. wikipedia.org This enolate is a potent nucleophile that can react with various electrophiles. For instance, bromination of 1,3-indandione (B147059) occurs at the C-2 position. wikipedia.org The reactivity of this position allows for the introduction of a wide range of substituents. nih.gov

While the C-2 position is nucleophilic, the carbonyl carbons are electrophilic and can be attacked by nucleophiles. However, direct electrophilic aromatic substitution on the benzene (B151609) ring of the indane-1,3-dione is challenging. Functional groups like nitro groups are typically introduced onto the precursor molecules before the formation of the indanedione ring system. nih.gov

The reactivity of the C-2 position is central to the synthesis of many derivatives. The nucleophilic character of this site has been exploited in reactions with various electrophiles under phase transfer catalysis conditions. researchgate.net Studies on cyclic C-nucleophiles have shown that 1,3-indandione exhibits significant reactivity towards electrophilic sulfur species. rsc.org

Table 1: Reactivity at the C-2 Position of 1,3-Indandione
Reaction TypeReagent/ConditionsProduct TypeReference(s)
HalogenationBromine2-Bromo-1,3-indandione wikipedia.org
AlkylationAlkyl halides (with base)2-Alkyl-1,3-indandiones nih.gov
Nucleophilic SubstitutionVarious nucleophiles (PTC)2-Substituted-1,3-indandiones researchgate.net
Reaction with Electrophilic SulfurCysteine sulfenic acidC-2 Sulfenated adduct rsc.org

A characteristic reaction of 1H-indene-1,3(2H)-dione is its self-condensation to form a dimer known as Bindone. wikipedia.org This reaction can be catalyzed by either acids or bases. researchgate.netresearchgate.net The formation of Bindone involves an initial aldol-type condensation where the enolate of one indanedione molecule attacks a carbonyl group of a second molecule, followed by dehydration.

Beyond self-condensation, the indene-1,3(2H)-dione core readily participates in other condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of the active methylene group at C-2 with aldehydes or ketones. nih.gov This reaction is fundamental for the synthesis of 2-arylidene-1,3-indandiones. researchgate.net Similarly, Claisen-Schmidt condensations can be employed, for example, in the reaction of 2-acetyl-1,3-indandione with aldehydes to produce cinnamoyl derivatives. researchgate.net

Table 2: Condensation Reactions of the 1,3-Indandione Core
Reaction NameReactantsCatalyst/ConditionsProductReference(s)
Self-Condensation1H-Indene-1,3(2H)-dione (2 equiv.)Acid or BaseBindone researchgate.net, researchgate.net, wikipedia.org
Knoevenagel Condensation1H-Indene-1,3(2H)-dione, AldehydePiperidine (B6355638)/Ethanol (B145695)2-Arylidene-1,3-indandione nih.gov
Claisen-Schmidt Condensation2-Acetyl-1,3-indandione, AldehydePyrrolidine2-Cinnamoyl-1,3-indandione derivative researchgate.net

Cinnamoyl Moiety's Influence on Compound Reactivity

The cinnamoyl group, an α,β-unsaturated keto system, significantly expands the reactive profile of the molecule. It provides sites for both oxidation-reduction reactions and various nucleophilic additions.

The cinnamoyl moiety contains both a carbon-carbon double bond and a carbonyl group, both of which can be subject to oxidation and reduction. The oxidation of cinnamyl alcohols and aldehydes to the corresponding carboxylic acids or aldehydes is a well-established transformation, often employing reagents like peroxidases or photocatalytic systems with molecular oxygen. nih.govmdpi.comacs.org

Reduction of the cinnamoyl group can be achieved with selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the carbonyl group to a secondary alcohol without affecting the carbon-carbon double bond under typical conditions. masterorganicchemistry.comaskfilo.com This chemoselectivity is due to NaBH₄ being a source of hydride (H⁻), which preferentially attacks the more electrophilic carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce both the carbonyl and the alkene.

Table 3: Selective Reactions of the Cinnamoyl Group
Reaction TypeReagentMoiety TargetedProductReference(s)
OxidationPeroxidase/H₂O₂Aldehyde/AlcoholCarboxylic Acid/Aldehyde nih.gov
Photocatalytic OxidationO₂/Visible Light/CatalystAlcoholAldehyde mdpi.com, acs.org
ReductionSodium Borohydride (NaBH₄)KetoneSecondary Alcohol masterorganicchemistry.com, askfilo.com

The α,β-unsaturated nature of the cinnamoyl group makes the β-carbon electrophilic and susceptible to conjugate nucleophilic addition. masterorganicchemistry.com A variety of nucleophiles, including amines, thiols, and alkoxides, can add to this system.

Primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively. libretexts.orgpressbooks.pub The reaction is typically reversible and acid-catalyzed, proceeding through a carbinolamine intermediate. libretexts.org Thiols are also effective nucleophiles for α,β-unsaturated systems. The addition of thiols to cinnamoyl derivatives, a thia-Michael reaction, has been studied, with cinnamyl ketones showing reactivity. researchgate.net This reaction is significant in biological contexts, as it models the interaction of such compounds with cysteine residues in proteins. nih.gov Alkoxides, being strong nucleophiles, are also expected to undergo conjugate addition to the cinnamoyl system.

The cinnamoyl moiety is a classic Michael acceptor, readily undergoing Michael addition reactions with a wide range of Michael donors (nucleophiles). libretexts.org In this reaction, a resonance-stabilized carbanion, such as an enolate from a 1,3-dicarbonyl compound, adds to the β-carbon of the α,β-unsaturated system. organicchemistrytutor.com This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of 1,5-dicarbonyl compounds or more complex cyclic structures. byjus.com The reaction of 2-benzylidene-1,3-indandione with secondary amines to form Mannich bases also proceeds via a Michael-type addition. researchgate.net

Intramolecular Dynamics and Mechanistic Considerations

The unique structural arrangement of 2-cinnamoyl-1H-indene-1,3(2H)-dione, featuring a β-diketone fragment and an intramolecular hydrogen bond, gives rise to complex intramolecular dynamics. These dynamics, particularly proton transfer processes and the existence of tautomeric forms, are crucial in defining the compound's photochemical and photophysical behavior.

The presence of an intramolecular hydrogen bond in 2-cinnamoyl-1,3-indandione derivatives suggests the potential for intramolecular proton transfer in both the ground and excited states. researchgate.net This process is a key area of investigation, as it can significantly influence the compound's stability and energy dissipation pathways.

Studies on related 2-acyl-1,3-indandiones have provided insights into these proton transfer dynamics. For instance, research on 2-acetylindan-1,3-dione, a structurally similar β-diketone, has demonstrated an excited-state intramolecular proton transfer (ESIPT) process. nih.gov Upon electronic excitation, an ultrafast proton transfer occurs from the exocyclic enol to form the endocyclic enol. nih.gov This transfer is a critical step in the relaxation pathway of the excited molecule.

While direct, comprehensive studies on the proton transfer specifics in this compound are still emerging, the foundational knowledge from analogous compounds strongly indicates that ESIPT is a probable and significant mechanistic pathway. The investigation of such processes is fundamental to understanding the photostability and potential applications of these compounds, for example, as sunscreen agents. researchgate.net

2-Cinnamoyl-1,3-indandiones are known to exist predominantly in their exocyclic enolic form. researchgate.net This tautomer is stabilized by the formation of an intramolecular hydrogen bond. researchgate.net Spectroscopic data, including ¹H NMR and IR spectroscopy, have confirmed this structural preference. In ¹H NMR spectra, a characteristic resonance peak for the enolic proton is observed in the range of 11.2-13.2 ppm. researchgate.net

The general tautomeric equilibrium between a keto and an enol form is a fundamental concept in organic chemistry. libretexts.org For 1,3-dicarbonyl compounds like 2,4-pentanedione, the enol form can be significantly populated due to stabilizing factors such as intramolecular hydrogen bonding and conjugation. libretexts.org In the case of this compound, the extended π-conjugation of the cinnamoyl group further contributes to the stability of the exocyclic enolic tautomer. researchgate.net

Tautomeric FormKey Stabilizing FeaturesExperimental Evidence
Exocyclic Enolic Form Intramolecular hydrogen bond; Extended π-conjugation¹H NMR (δ 11.2-13.2 ppm); IR spectroscopy
Endocyclic Enolic Form Less energetically favorableTheoretical calculations (DFT, HF)

Upon photoexcitation, derivatives of indan-1,3-dione can undergo excited-state twisting, which serves as a non-radiative relaxation pathway. researchgate.net This process involves the rotation of the phenyl ring around a single central bond, leading to the formation of a non-radiative state and subsequent rapid relaxation back to the ground state. researchgate.net

This intramolecular rotation can be influenced by the molecular structure and the surrounding environment. For example, in molecules with restricted intramolecular rotation (RIR), the friction caused by the twisting motions of molecular components against each other and the solvent can convert photonic energy into thermal energy, leading to radiationless relaxation. acs.org

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopy is a cornerstone for the structural analysis of organic compounds, probing the interaction of molecules with electromagnetic radiation to reveal details about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.net For a compound like 2-Cinnamoyl-1H-indene-1,3(2H)-dione, ¹H and ¹³C NMR would provide crucial information on the number and environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indene (B144670) and cinnamoyl moieties, as well as signals for the vinyl protons of the cinnamoyl group and the methine proton at the 2-position of the indene core. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity and stereochemistry of the molecule. For instance, protons on the benzene (B151609) ring of the indene structure typically appear in the range of δ 7.8–8.1 ppm.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. hw.ac.uk The carbonyl carbons of the indene-1,3-dione core are highly deshielded and would appear at the downfield end of the spectrum, typically around δ 195–200 ppm. Aromatic and vinyl carbons would resonate in the δ 120–145 ppm region.

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the definitive assignment of the ¹³C NMR signals.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Spiro[indene-2,2'-pyrrole]-1,3-dione Derivative rsc.org Data presented for a representative compound to illustrate typical chemical shifts.

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic-H8.04 (d, J = 7.6 Hz)142.2
Aromatic-H7.94-7.92 (m)141.9
Aromatic-H7.81-7.77 (m)136.2
Aromatic-H7.74-7.69 (m)135.9
C=O-200.2
C=O-197.7
Spiro-C-88.0

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring their characteristic vibrational frequencies. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) and the cinnamoyl ketone. These are expected in the region of 1650–1720 cm⁻¹. Other key peaks would include C=C stretching for the aromatic rings and the vinyl group (around 1580–1640 cm⁻¹) and C-H stretching vibrations for aromatic and vinyl protons (above 3000 cm⁻¹). The parent compound, 1H-Indene-1,3(2H)-dione, shows characteristic carbonyl peaks in its gas-phase IR spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the highly polar carbonyl groups would give strong IR signals, the less polar C=C bonds of the aromatic and vinyl systems would be expected to produce intense signals in the Raman spectrum, aiding in the characterization of the carbon skeleton.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
C-H (Aromatic/Vinyl)Stretching3000 - 3100
C=O (Dione & Ketone)Stretching1650 - 1720
C=C (Aromatic/Vinyl)Stretching1580 - 1640
C-H (Aromatic)Bending (Out-of-plane)750 - 900

Electronic spectroscopy examines the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

UV-Vis Spectroscopy: Due to its extended π-conjugated system, encompassing the indene-dione core and the cinnamoyl group, this compound is expected to absorb strongly in the UV-Visible region. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Luminescence Spectroscopy: Derivatives of the indene-1,3(2H)-dione moiety are known to be an important class of luminescent materials. researchgate.netnih.gov Therefore, upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound may exhibit fluorescence or phosphorescence. The emission spectrum would provide insights into the nature of the excited states and the molecule's potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. nih.gov While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the dione moiety is an excellent chelating agent for metal ions. If the compound is used to form a complex with a paramagnetic transition metal (e.g., Cu²⁺, Mn²⁺, VO²⁺), EPR spectroscopy would be an invaluable tool to probe the electronic structure of the resulting metal complex. universite-paris-saclay.frnih.gov The EPR spectrum would provide information on the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of the chemical formula C₁₈H₁₂O₃. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural proof, showing characteristic losses of fragments such as CO, C₆H₅ (phenyl), and C₆H₅CHO (cinnamaldehyde) moieties, which can be correlated with the proposed structure.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com

Analysis of related indene-dione structures reveals that the indene unit is typically planar. nih.gov X-ray analysis would confirm the planarity of this core in the target molecule and determine the conformation of the cinnamoyl side chain relative to the indene ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing in the solid state. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Indene-1,3-dione Derivative researchgate.net Data for 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione presented for illustrative purposes.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.4131 (5)
b (Å)18.8596 (13)
c (Å)19.0166 (13)
V (ų)2658.7 (3)
Z8

Single-Crystal X-ray Diffraction Methodologies (e.g., SHELX System)

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of crystalline solids. For derivatives of this compound, this technique has confirmed that the molecule exists in an exocyclic enolic form within the crystal lattice, a state stabilized by a strong intramolecular hydrogen bond. researchgate.netjchemlett.com

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The collected data are then processed and refined using specialized software suites. The SHELX system is a widely used package of programs for the determination and refinement of crystal structures from diffraction data. It is capable of handling various complexities, including disorder and twinning, and employs least-squares refinement to generate a precise model of the crystal structure.

In the structural analysis of a methyl-substituted derivative of this compound, crystallographic data revealed key bond lengths that characterize the molecule's conjugated system. For instance, the C(7)–C(8) bond length was found to be 1.450(2) Å and the C(8)–C(9) bond length was 1.468(2) Å, indicating a pattern of shorter and longer carbon-carbon bonds consistent with electron delocalization. researchgate.net

Table 1: Selected Crystallographic Data for a 2-Cinnamoyl-1,3-indandione Derivative

Parameter Value
C(7)–C(8) Bond Length 1.450(2) Å
C(8)–C(9) Bond Length 1.468(2) Å

This interactive table provides key bond length data obtained from single-crystal X-ray diffraction studies.

Elucidation of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the case of 2-cinnamoyl-1,3-indandione derivatives, C–H···O hydrogen bonds are significant intermolecular interactions. researchgate.net In a methyl-substituted analog, these hydrogen bonds link the molecules, with phenyl C-H groups acting as proton donors and the keto O(1) and O(2) atoms serving as acceptors. This network of hydrogen bonds results in the formation of zigzag chains running parallel to the crystallographic b-axis. researchgate.net

Another derivative, (E)-2-{3-[4-(dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione, exhibits a herringbone packing fashion. Its molecules are linked by C—H···O hydrogen bonds, forming a helical chain. wikipedia.org Furthermore, offset π–π stacking interactions are observed between the indene ring systems of adjacent molecules, with a centroid–centroid distance of 3.9664 (13) Å, contributing to the stability of the crystal structure. wikipedia.org In contrast, some derivatives may lack strong intermolecular interactions like π-π stacking between these chains, which are then held together primarily by weaker van der Waals forces. researchgate.net

Table 2: Intermolecular Interactions in 2-Cinnamoyl-1,3-indandione Derivatives

Interaction Type Description Example Centroid-Centroid Distance
C–H···O Hydrogen Bonds Links molecules into zigzag or helical chains. N/A
π–π Stacking Offset interactions between indene ring systems. 3.9664 (13) Å

This interactive table summarizes the key intermolecular forces responsible for the crystal packing of 2-cinnamoyl-1,3-indandione derivatives.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the assembly of molecules into specific crystalline architectures.

While extensive polymorphism studies on this compound itself are not widely reported, the phenomenon is known in related compounds. For instance, a closely related chromophore is known to have at least three polymorphs (α, β, and γ), with the β-polymorph crystallizing in a centrosymmetric space group (P21/c). wikipedia.org The molecular packing in a derivative of the title compound was found to correspond to this β-polymorph structure. wikipedia.org Another derivative crystallized in a non-centrosymmetric space group (P21), which can be indicative of potential non-linear optical (NLO) properties. wikipedia.org

The way molecules pack in a crystal can be influenced by factors such as the type of substituent on the aromatic rings. researchgate.net This highlights how subtle changes in molecular structure can be used in crystal engineering to influence the resulting solid-state arrangement and, consequently, the material's properties.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool in this field, measuring the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the determination of thermal transition points, such as melting and decomposition.

For the derivatives of this compound, determining thermal properties like the melting point is a fundamental part of their characterization. For example, the melting point of 2-[1-hydroxy-3-(4-methyl-phenyl)-allylidene]-indan-1,3-dione, a closely related compound, has been determined to be in the range of 181–182 °C. researchgate.net This value provides a key data point regarding the thermal stability of this class of compounds. DSC analysis would provide a more detailed thermal profile, showing the precise temperature and enthalpy of melting, and could also reveal other phase transitions or decomposition events.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2-cinnamoyl-1H-indene-1,3(2H)-dione, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and related indandione derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(2d,p), are utilized to determine the most stable molecular geometry (geometry optimization) and to predict their vibrational spectra. nih.govvjst.vn

Parameter Description Significance
Geometry Optimization Calculation of the lowest energy arrangement of atoms in the molecule.Provides insights into the 3D structure, bond lengths, and angles.
Vibrational Frequencies Prediction of the frequencies at which the molecule vibrates.Allows for the interpretation of experimental IR and Raman spectra.
Basis Set A set of mathematical functions used to build molecular orbitals.The choice of basis set (e.g., 6-311G(d,p)) affects the accuracy of the calculation. researchgate.net
Functional An approximation to the exchange-correlation energy in DFT.The B3LYP functional is commonly used for organic molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orguci.eduresearchgate.net This method is instrumental in understanding the optical properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light. vjst.vn

By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light most strongly, corresponding to electronic excitations from lower to higher energy molecular orbitals. nih.gov These theoretical predictions can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions involved. For example, TD-DFT calculations can help identify whether an absorption band corresponds to a π-π* transition within the aromatic rings or an n-π* transition involving the carbonyl groups. This information is valuable for designing molecules with specific optical properties.

Gauge-Independent Projector Augmented Wave (GIPAW) Method for Solid-State NMR Parameters

While not as commonly reported for this specific compound, the Gauge-Independent Projector Augmented Wave (GIPAW) method is a powerful technique for calculating Nuclear Magnetic Resonance (NMR) parameters in the solid state. cecam.orgchem-soc.simdpi.com This first-principles approach, based on DFT, can predict chemical shifts for nuclei like ¹³C and ¹H. chem-soc.si

For a crystalline compound like this compound, GIPAW calculations could provide theoretical NMR spectra that can be compared with experimental solid-state NMR data. This comparison aids in the assignment of NMR signals to specific atoms within the crystal lattice and can provide detailed information about the local chemical environment and intermolecular interactions in the solid state.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.gov This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity.

For derivatives of 1H-indene-1,3(2H)-dione, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. sums.ac.irpensoft.netnih.gov For instance, docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the indandione derivative and the amino acid residues in the active site of a target protein. ajchem-a.com These studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain structural modifications lead to enhanced or diminished biological activity.

Docking Parameter Description Example Application
Binding Affinity The strength of the interaction between the ligand and the target protein, often expressed in kcal/mol. nih.govPredicting the inhibitory potential of this compound derivatives against a specific enzyme.
Binding Pose The predicted 3D orientation of the ligand within the protein's binding site.Visualizing how the molecule fits into the active site and which functional groups are involved in key interactions.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Identifying key stabilizing interactions between the ligand and the protein.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.Understanding the role of nonpolar groups in binding.

Molecular Dynamics Simulations (if applicable to specific interactions)

Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. nih.gov By simulating the complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other and whether the key interactions identified in docking are maintained over time. MD simulations can also provide insights into the flexibility of the ligand and the protein, which can be crucial for binding. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical and computational chemistry have proven to be invaluable tools in understanding the intricate mechanisms of organic reactions. In the context of the synthesis of this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction pathways, transition states, and the energetics of the synthetic process.

The formation of this compound is typically achieved through a condensation reaction between 1H-indene-1,3(2H)-dione and cinnamaldehyde (B126680). This reaction is a variant of the well-known Knoevenagel condensation. The accepted mechanism for this type of transformation involves several key steps which have been the subject of computational investigation.

A crucial initial step in the reaction is the activation of 1H-indene-1,3(2H)-dione. Due to the presence of the two electron-withdrawing carbonyl groups, the methylene (B1212753) protons at the C2 position are acidic. In the presence of a basic catalyst, such as piperidine (B6355638) or an ionic liquid, a proton is abstracted to form a highly stabilized carbanion or enolate. nih.govacs.org

The proposed mechanism, supported by computational models of similar reactions, proceeds as follows:

Enolate Formation: The reaction is initiated by the deprotonation of 1H-indene-1,3(2H)-dione at the C2 position by a base, leading to the formation of a resonance-stabilized enolate.

Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. This results in the formation of an aldol-type addition intermediate.

Dehydration: The intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product, this compound.

A plausible reaction mechanism for the base-catalyzed condensation is outlined below:

StepDescriptionReactantsIntermediate/Transition StateProduct
1Deprotonation1H-indene-1,3(2H)-dione, BaseEnolate of 1,3-indandione (B147059)Enolate
2Nucleophilic AttackEnolate, CinnamaldehydeAldol (B89426) addition intermediateAldol adduct
3ProtonationAldol adductOxoanion intermediateHydroxylated intermediate
4DehydrationHydroxylated intermediateE1cB-like transition stateThis compound

While a specific computational study detailing the entire energy profile for the reaction between 1H-indene-1,3(2H)-dione and cinnamaldehyde is not extensively documented in the literature, the principles derived from studies on analogous Knoevenagel and aldol condensations are directly applicable. researchgate.netrsc.org For example, DFT studies on the aldol condensation of acetaldehyde (B116499) have highlighted that the proton transfer steps, including the initial enolization and the final proton back-transfer during dehydration, are often the rate-determining steps. researchgate.net

Furthermore, theoretical approaches have been combined with experimental work to verify the molecular structure of related cinnamoyl derivatives. preprints.orgmdpi.com Quantum chemical methods have been employed to optimize the geometries of these molecules, and the calculated spectroscopic data have shown good agreement with experimental findings, thus validating the applicability of the theoretical models used. preprints.org

Coordination Chemistry of 2 Cinnamoyl 1h Indene 1,3 2h Dione Complexes

Synthesis of Metal Complexes

The synthesis of metal complexes involving 2-Cinnamoyl-1H-indene-1,3(2H)-dione as a ligand has been a subject of scientific investigation, leading to the isolation and characterization of various coordination compounds.

Complexation with Transition Metal Ions (e.g., Cu(II), Cd(II), Zn(II), Co(II), Ni(II))

A series of non-charged complexes of 2-cinnamoyl-1,3-indandiones with several divalent transition metal ions, including Copper(II), Cadmium(II), Zinc(II), Cobalt(II), and Nickel(II), have been successfully synthesized and analyzed. nih.govnih.govsielc.com The formation of these complexes often involves the reaction of the 2-cinnamoyl-1,3-indandione ligand with the corresponding metal(II) salts. sielc.com Spectroscopic and elemental analyses have confirmed the composition of these isolated complexes. nih.govnih.gov Research has shown that most of these complexes incorporate water molecules, which are likely coordinated to the central metal ion. nih.govnih.gov

The synthesis of a p-fluoro-cinnamoyl derivative of 2-acetyl-1,3-indandione with Cu(II), Zn(II), and Cd(II) has also been described. chemicalbook.com

Metal IonGeneral ObservationsReferences
Cu(II)Formation of a non-charged complex. Paramagnetic nature. nih.gov, nih.gov
Cd(II)Isolation of a non-charged complex, often with coordinated water or other solvent molecules like DMSO. nih.gov, nih.gov, chemicalbook.com
Zn(II)Synthesis of a non-charged complex, typically hydrated. nih.gov, nih.gov
Co(II)Isolation of a non-charged, hydrated complex. nih.gov, nih.gov
Ni(II)Formation of a non-charged complex with coordinated water molecules. nih.gov, nih.gov

Complexation with Lanthanide Metal Ions (e.g., Er(III))

The coordination chemistry of 2-cinnamoyl-1,3-indandione extends to lanthanide metal ions. Specifically, the synthesis of a complex with Erbium(III) has been reported. nih.govsielc.commdpi.com This was achieved through the reaction of a 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione with erbium trichloride (B1173362) hexahydrate (ErCl₃·6H₂O). nih.govmdpi.com Spectroscopic evidence from IR and NMR analyses confirmed the formation of a chelate complex. sielc.commdpi.com

Industrial-Scale Production Considerations for Chiral Purity in Pharmaceutical Applications

There is no publicly available scientific literature detailing the industrial-scale production or considerations for chiral purity of this compound complexes for pharmaceutical applications.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their chemical properties and potential applications. Various analytical techniques have been employed to determine the coordination modes of the ligand and the geometry of the resulting complexes.

Determination of Ligand Coordination Modes (e.g., Bidentate Monoanion)

Experimental data indicates that 2-cinnamoyl-1,3-indandione typically acts as a bidentate ligand. chemicalbook.com The ligand exists in an exocyclic enolic form, which is stabilized by an intramolecular hydrogen bond, and it is this form that participates in the complexation with metal ions. sielc.com Upon complexation, the proton of the enolic hydroxyl group is lost, and the ligand coordinates to the metal center as a monoanion through the two oxygen atoms of the 1,3-dione moiety. This bidentate coordination has been confirmed by single-crystal X-ray diffraction studies of a Cadmium(II) complex. chemicalbook.com

Elucidation of Coordination Sphere Geometry (e.g., Octahedral, Square Planar, Distorted Tetrahedral)

The coordination sphere geometry of the metal complexes of 2-cinnamoyl-1,3-indandione varies depending on the metal ion and the presence of other coordinating molecules such as water or dimethyl sulfoxide (B87167) (DMSO).

For the majority of the transition metal complexes, including those with Cd(II), Zn(II), Co(II), and Ni(II), an octahedral geometry is proposed. nih.govnih.gov This geometry is attributed to the coordination of water molecules to the central metal ion in addition to the bidentate ligand. nih.govnih.gov In the case of a single-crystal X-ray diffraction study of a Cd(II) complex, the coordination of two DMSO molecules to the metal center resulted in an octahedral geometry. chemicalbook.com Spectroscopic data for amorphous samples of Zn(II) and Cd(II) complexes also suggest a distorted octahedral geometry with two coordinated water molecules. chemicalbook.com

In contrast, for the paramagnetic Cu(II) complexes, a distorted, flattened tetrahedral structure has been proposed based on Electron Paramagnetic Resonance (EPR) data. nih.govnih.gov However, spectroscopic data for amorphous samples of the Cu(II) complex point towards a square planar geometry. chemicalbook.com

Metal IonProposed GeometryMethod of DeterminationReferences
Cu(II)Distorted, flattened tetrahedral or Square planarEPR or Spectroscopic data nih.gov, nih.gov, chemicalbook.com
Cd(II)Octahedral or Distorted octahedralPresence of coordinated water/DMSO, X-ray diffraction, Spectroscopic data nih.gov, nih.gov, chemicalbook.com
Zn(II)Octahedral or Distorted octahedralPresence of coordinated water, Spectroscopic data nih.gov, nih.gov, chemicalbook.com
Co(II)OctahedralPresence of coordinated water nih.gov, nih.gov
Ni(II)OctahedralPresence of coordinated water nih.gov, nih.gov

Advanced Studies on Metal-Ligand Interactions

The intricate nature of metal-ligand interactions within this compound complexes has been the subject of advanced experimental and theoretical studies. These investigations provide profound insights into the structural and electronic consequences of complexation.

Theoretical Investigation of Electronic Structure and Bonding within Complexes

To complement experimental findings, theoretical investigations using quantum chemical methods have been employed to model the electronic structure and bonding within this compound and its metal complexes. researchgate.net Density Functional Theory (DFT) has proven to be a particularly valuable tool for these studies. researchgate.netmdpi.com

Molecular Geometry and Stability: DFT calculations, often using the B3LYP functional, have been utilized to optimize the molecular geometries of the ligand and its complexes. researchgate.net These calculations have confirmed experimental evidence that the ligand predominantly exists in the more stable exocyclic enolic tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net For the metal complexes, theoretical modeling helps in predicting the coordination geometry. For instance, calculations can support the experimental proposition of a square planar geometry for a Cu(II) complex and a distorted octahedral geometry for Zn(II) and Cd(II) complexes, where additional coordination sites are occupied by water or other solvent molecules. researchgate.net

Vibrational Analysis: A significant application of these theoretical methods is the calculation of vibrational frequencies. The computed IR spectra for the optimized structures of the free ligand and its metal complexes can be compared with experimental IR data. This comparison aids in the assignment of vibrational bands and reinforces the interpretation of experimental spectra, particularly the changes observed in the carbonyl stretching frequencies upon coordination. researchgate.net

Electronic Structure and Bonding: Theoretical calculations provide a detailed picture of the electronic distribution and the nature of the metal-ligand bond. By analyzing the molecular orbitals and charge distribution, researchers can gain insights into the covalent and electrostatic character of the coordination bonds. For metal complexes of this compound, these studies show a significant delocalization of electron density within the chelate ring formed by the ligand and the metal ion. The calculations can also elucidate the electronic factors that govern the stability and reactivity of these complexes. researchgate.net For heavy metal atoms, basis sets like LANL2DZ, which incorporate effective core potentials, are employed to accurately describe the electronic environment. researchgate.net

The following table presents key aspects investigated through theoretical methods for these complexes.

Theoretical MethodParameter InvestigatedFinding/Insight
DFT (e.g., B3LYP)Molecular Geometry OptimizationConfirms the stable exocyclic enolic form of the ligand and predicts coordination geometries (e.g., square planar, octahedral) for metal complexes. researchgate.net
DFT/HFTautomer and Rotamer StabilityCalculates the relative energies of different isomers, showing the exocyclic enolic form to be the most favorable in the gas phase. researchgate.net
DFT (Vibrational Frequencies)Calculated IR SpectraAids in the assignment of experimental IR bands and confirms the shifts in carbonyl frequencies upon complexation. researchgate.net
DFT (Molecular Orbitals, Charge Distribution)Electronic Structure and BondingProvides insights into the nature of the metal-ligand bond and electron delocalization within the chelate ring. researchgate.net

Advanced Applications in Materials Science and Functional Materials

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical switching, data storage, and frequency conversion. The NLO response of a material is dictated by its molecular structure, particularly the presence of polarizable electrons. Molecules with a donor-acceptor architecture connected by a π-conjugated bridge (push-pull chromophores) are especially effective. Derivatives of 2-cinnamoyl-1H-indene-1,3(2H)-dione fit this design paradigm, with the indan-1,3-dione group serving as a strong electron acceptor.

Design and Synthesis of Push-Pull Chromophores for NLO Applications

The design of NLO chromophores based on the 1,3-indandione (B147059) scaffold involves creating a significant difference in electron density across the molecule. This is achieved by linking the electron-accepting indandione core to an electron-donating group via a π-conjugated spacer. The cinnamoyl group in the parent compound already provides a basic π-bridge that can be further extended or modified.

A common synthetic strategy to create these push-pull systems is the Knoevenagel condensation between 1H-indene-1,3(2H)-dione and an appropriate aldehyde, often one containing a donor group like a dimethylamino substituent. eurekaselect.com For instance, the reaction with 4-(dimethylamino)cinnamaldehyde yields (E)-2-{3-[4-(dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione, a molecule with a distinct donor–π-bridge–acceptor structure. eurekaselect.comgoogle.com The fundamental optoelectronic properties of such chromophores are governed by the intramolecular charge-transfer (ICT) that occurs between the donor and acceptor through the π-system. eurekaselect.com

The efficiency of these chromophores can be fine-tuned by modifying the donor strength, the length and nature of the π-bridge, and the acceptor capacity. Research has shown that extending the π-bridge, for example from a benzylidene to a cinnamylidene linker, can impact molecular planarity and NLO properties. eurekaselect.comgoogle.com

Table 1: Examples of Indan-1,3-dione Based Push-Pull Chromophores

Compound NameDonor Groupπ-BridgeAcceptor GroupSynthesis Method
2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dioneN,N-dimethylanilineBenzylidene1,3-IndandioneKnoevenagel Condensation
(E)-2-{3-[4-(dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dioneN,N-dimethylanilineCinnamylidene1,3-IndandioneKnoevenagel Condensation
2-(p-N-hexadecyl-N-methylamino)benzylidene-1,3-indandioneN-hexadecyl-N-methylamineBenzylidene1,3-IndandioneNot specified

This table presents examples of push-pull chromophores designed around the 1,3-indandione acceptor for potential NLO applications.

Fabrication and Characterization of Langmuir-Blodgett Films for NLO Active Materials

For NLO materials to be practically useful, they must be assembled into non-centrosymmetric, ordered structures. The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultrathin films, one molecular layer at a time. nih.govresearchgate.net This method is particularly suitable for amphiphilic molecules that can be spread on a liquid surface (typically water) to form a monolayer, which is then transferred to a solid substrate. researchgate.netresearchgate.net

Derivatives of 1,3-indandione, such as 2-(p-N-hexadecyl-N-methylamino)benzylidene-1,3-indandione, have been designed to be amphiphilic and studied for the preparation of NLO-active LB films. nih.gov The fabrication process involves:

Spreading a solution of the chromophore onto an air-water interface.

Compressing this monolayer with barriers to achieve a desired molecular packing density, monitored by the pressure-area (π-A) isotherm.

Transferring the organized monolayer onto a solid substrate by dipping the substrate through the interface. researchgate.net

By alternating layers of the active chromophore with an inert spacer material, non-centrosymmetric multilayer films can be built, which is a prerequisite for observing second-order NLO effects like second-harmonic generation (SHG). nih.gov Characterization of these films using polarized UV-vis spectroscopy can determine the orientation of the molecules within the film. Studies on LB films of indandione derivatives have confirmed significant SHG, demonstrating their potential for use in frequency-doubling applications. nih.gov

Table 2: Properties of Langmuir-Blodgett Films from an Indandione Derivative

PropertyValue/ObservationReference
Model Compound2-(p-N-hexadecyl-N-methylamino)benzylidene-1,3-indandione nih.gov
Limiting Area per Molecule0.60 ± 0.02 nm² nih.gov
Deposition MethodAlternate-layer LB deposition with cadmium stearate nih.gov
Orientation of Transition Moments40−44° nih.gov
NLO ActivitySignificant second-harmonic (SH) generation observed nih.gov

This table summarizes key findings from the study of Langmuir-Blodgett films fabricated from an NLO-active indandione derivative.

Development of Organic Dyes and Pigments

The same electronic features that impart NLO properties to this compound derivatives—namely, the extended π-conjugation and intramolecular charge transfer—also make them intensely colored compounds. This has led to their investigation and use as organic dyes and pigments. eurekaselect.comresearchgate.net

Investigation of Chromophoric System Development and Color Properties

The color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). chemicalbook.com The 1,3-indandione fragment acts as a powerful chromophore and a strong electron acceptor. chemicalbook.comgoogle.com When combined with electron-donating substituents through the cinnamoyl bridge, the resulting push-pull system leads to a smaller HOMO-LUMO energy gap, shifting the absorption to longer wavelengths (a bathochromic shift) and resulting in strong coloration. chemicalbook.com

A series of 2-cinnamoyl-1,3-indandiones have been synthesized and characterized spectroscopically. google.com These compounds exhibit very strong absorption in the visible region, confirming their potential as colorants. chemicalbook.comgoogle.com Their optical properties can be modulated by introducing different substituents on the phenyl ring of the cinnamoyl group, allowing for the tuning of their color. google.com

Table 3: Spectroscopic Data for a Series of 2-Cinnamoyl-1,3-indandione Derivatives

CompoundSubstituent on Phenyl RingAbsorption Max (λmax) in Chloroform (nm)Reference
2-[1-hydroxy-3-phenyl-allylidene]-indan-1,3-dioneH426 google.com
2-[1-hydroxy-3-(4-fluoro-phenyl)-allylidene]-indan-1,3-dione4-F425 google.com
2-[1-hydroxy-3-(4-chloro-phenyl)-allylidene]-indan-1,3-dione4-Cl430 google.com

This table shows the maximum absorption wavelengths for several 2-cinnamoyl-1,3-indandione derivatives, illustrating how substituents can subtly influence their color properties.

Applications in Functional Textiles and Related Fields

The strong coloration and chemical stability of indandione derivatives have made them candidates for use as dyes in the textile industry. eurekaselect.comresearchgate.net They are part of a class of dyes used in traditional textile dyeing as well as in the processing of functional textiles. Derivatives of 1,3-indandione have been specifically mentioned for their use in dyeing both natural keratinous fibers, such as wool, and various synthetic fibers. google.com

Patents describe dye compositions containing 1,3-indandione derivatives for dyeing hair, a keratin (B1170402) fiber, noting that the resulting colors are tenacious and resistant to light and washing. The principle can be extended to other fibers containing keratin. Furthermore, these types of dyes can be used for dyeing synthetic fibers like polyamide, polyester, polyurethane, and polyacrylonitrile. google.com A specific derivative, 2-(2-Quinolyl)-1,3-indandione disulfonic acid disodium (B8443419) salt, is noted as a textile dye for wool, nylon, and silk. nih.gov The application of these dyes provides coloration with good fastness properties, which is a critical requirement for functional textiles that must endure repeated use and cleaning.

Optical and Chemical Sensing Applications

The responsiveness of the electronic and optical properties of this compound derivatives to their local environment makes them excellent candidates for use in chemical sensors. The interaction of the molecule with a target analyte can trigger a measurable change in its absorption or fluorescence properties.

Indandione-based probes have been developed for the selective and sensitive detection of various ions. For example, a fluorescent chemosensor based on a 2-phenylhydrazono-1H-indene-1,3(2H)-dione derivative was designed for the detection of copper ions (Cu²+). The binding of Cu²+ to the sensor molecule caused a significant enhancement in its fluorescence intensity, a "turn-on" response, which was attributed to an intramolecular charge transfer from the ligand to the metal ion.

In another application, a different indandione derivative was synthesized to act as a fluorometric probe for cyanide (CN⁻). The detection mechanism involved a Michael addition reaction of the cyanide anion to the probe. This chemical reaction disrupted the intramolecular charge transfer process within the molecule, leading to a quenching of its fluorescence. The probe demonstrated a low detection limit, making it suitable for practical applications, including bioimaging. These examples highlight the versatility of the indandione scaffold in creating highly specific optical sensors for environmental and biological monitoring.

Development of Metal Ion Sensors

The strong chelation ability of the β-dicarbonyl group within the 2-acyl-1,3-indandione structure makes these compounds excellent candidates for the development of metal ion sensors. researchgate.net Research has focused on the complexation of 2-cinnamoyl-1,3-indandiones with various divalent metal ions, leading to the formation of stable, non-charged metal complexes. researchgate.netresearchgate.net

Detailed studies have successfully synthesized and characterized a series of complexes with metal ions such as Copper(II), Cadmium(II), Zinc(II), Cobalt(II), and Nickel(II). researchgate.netscispace.com Analysis indicates that the geometry of these complexes is influenced by the specific metal ion and the crystallization conditions. For instance, many of the complexes exhibit an octahedral geometry, often incorporating water or solvent molecules like DMSO into their coordination sphere. researchgate.netresearchgate.net In the case of the paramagnetic Cu(II) complex, a distorted, flattened tetrahedral structure has been proposed based on EPR data. researchgate.net Similarly, spectroscopic data for amorphous samples suggest a square planar geometry for the Cu(II) complex and a distorted octahedral geometry for Zn(II) and Cd(II) complexes, with two coordinated water molecules. researchgate.net

Table 1: Geometry of Metal(II) Complexes with 2-Cinnamoyl-1,3-indandione Derivatives

Metal IonProposed GeometryMethod of DeterminationReference
Cu(II)Distorted, flattened tetrahedralEPR spectroscopy researchgate.net
Cu(II)Square planarSpectroscopic data (amorphous) researchgate.net
Cd(II)Octahedral (with DMSO)Single-crystal X-ray diffraction researchgate.net
Zn(II)Distorted octahedral (with H₂O)Spectroscopic data (amorphous) researchgate.net
Co(II)Octahedral (inferred)Elemental and IR analyses researchgate.net
Ni(II)Octahedral (inferred)Elemental and IR analyses researchgate.net

Research in Organic Electronics and Semiconductor Applications

The inherent electronic structure of 2-cinnamoyl-1,3-indandione makes it a promising candidate for applications in organic electronics. The 1,3-indandione moiety is a very strong electron acceptor. researchgate.net When coupled with electron-donating substituents through the cinnamoyl bridge, it forms a dipolar "push-pull" molecule. researchgate.net This type of molecular architecture is fundamental to materials used in organic electronics and nonlinear optics (NLO). mdpi.comnih.gov

Furthermore, the presence of an extended π-conjugated system in the cinnamoyl portion of the molecule is a critical feature for enabling charge transport, a necessary property for organic semiconductors. researchgate.net Research into related 1,3-indandione derivatives has highlighted their potential in NLO applications, which is a specialized field within organic electronics. mdpi.com While large-scale device integration of 2-cinnamoyl-1,H-indene-1,3(2H)-dione itself is still an emerging area, its molecular properties establish it as a valuable building block for designing novel organic electronic materials. mdpi.comnih.gov

Exploration as Polymer Stabilizers

Derivatives of 2-substituted 1,3-indandiones are being explored for their potential use as polymer stabilizers. researchgate.net The photophysical properties of these compounds, particularly their ability to undergo processes like Excited State Intramolecular Proton Transfer (ESIPT), are of significant interest for this application. researchgate.net The ESIPT mechanism allows the molecule to dissipate harmful UV energy as heat, thereby protecting the polymer matrix from degradation.

This photostability makes 2-acyl-1,3-indandione derivatives attractive alternatives to other UV-active agents. researchgate.net The research in this area focuses on how the unique structure of these compounds can be harnessed to enhance the durability and lifespan of polymeric materials exposed to light. researchgate.net

Mechanistic Research into Biological Activities Excluding Clinical/dosage/safety Data

Mechanisms of Antimicrobial Action

Research indicates that the antimicrobial efficacy of compounds related to the indene-1,3-dione class is largely attributable to their interaction with the bacterial cell envelope and essential metabolic functions.

The bacterial cell membrane is a critical barrier and a primary target for antimicrobial agents. Small molecules can exploit damage to the outer membrane of Gram-negative bacteria, which is often permeabilized by host immune factors during an infection, to gain access to the inner cytoplasmic membrane. nih.gov

Studies on compounds structurally related to 2-Cinnamoyl-1H-indene-1,3(2H)-dione have demonstrated a potent ability to disrupt the integrity and function of bacterial inner membranes. nih.govplos.org For instance, the small molecule JAV2 has been shown to rapidly disrupt the lipid bilayer of Salmonella enterica, while the related compound JAV1 increases membrane fluidity. nih.gov This damage leads to a loss of membrane potential, a critical component of cellular energy production. nih.gov Another small molecule, JD1, was also found to damage bacterial cytoplasmic membranes by increasing their fluidity and causing the formation of membrane distortions. plos.org This disruption of the physical barrier of the cell can lead to leakage of cellular contents and ultimately, cell death. rsc.org The mechanism often involves the insertion of the compound into the lipid bilayer, which perturbs the normal packing of phospholipids. mdpi.com

The disruption of the bacterial cell membrane is intrinsically linked to the interference with microbial metabolic pathways. The inner membrane houses the electron transport chain and is the site of oxidative phosphorylation, where the proton motive force is generated to produce ATP. By disrupting the membrane and dissipating the membrane potential, these compounds effectively short-circuit the cell's energy production. nih.gov

Furthermore, compounds like cinnamaldehyde (B126680), which shares a structural motif with this compound, have been shown to inhibit essential enzymes such as ATPases. mdpi.com The inhibition of these key enzymes in metabolic pathways, such as ATP synthesis, deprives the bacterial cell of the energy required for survival, growth, and replication. mdpi.com

Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are multifaceted, involving the activation of programmed cell death, halting the cell division cycle, and inhibiting critical signaling pathways that promote cancer cell proliferation.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer chemotherapy is to induce apoptosis in tumor cells. mdpi.com Cinnamaldehyde, a related compound, has been demonstrated to induce apoptosis in human hepatoma cells. nih.gov The mechanism often involves both the intrinsic and extrinsic apoptotic pathways. mdpi.complos.org

The intrinsic, or mitochondrial, pathway is a common target. It is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes, such as caspase-9 and the executioner caspase-3, which dismantle the cell. mdpi.com This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax promoting cytochrome c release and anti-apoptotic proteins like Bcl-2 inhibiting it. nih.gov Studies on various anticancer compounds have shown that they can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance towards cell death. plos.orgnih.gov

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. mdpi.com Inducing cell cycle arrest is a key therapeutic objective to halt tumor growth. Various chemical agents have been shown to arrest the cell cycle at different phases, such as G0/G1, G1/S, or G2/M. nih.govresearchgate.netfrontiersin.orgmdpi.com

This arrest is typically mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). d-nb.info For example, some compounds can cause cell cycle arrest by down-regulating the expression of proteins like cyclin D1, CDK4, and Proliferating Cell Nuclear Antigen (PCNA). nih.gov The tumor suppressor protein p53 also plays a central role; its activation can lead to the transcription of CDK inhibitors like p21, which can halt the cell cycle and allow for DNA repair or, if the damage is too severe, apoptosis. nih.gov

Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of certain kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com

Derivatives of 1H-indene-1,3(2H)-dione have been specifically investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase. pensoft.net FGFR1 signaling is known to promote the proliferation of certain stem cells and can be dysregulated in cancer. nih.govnih.gov Inhibition of FGFR1 blocks these pro-proliferative signals. Research has identified several 2-hydroxy-1H-indene-1,3(2H)-dione derivatives that exhibit inhibitory activity against FGFR1, with IC50 values in the low micromolar range. pensoft.net Molecular docking studies suggest these compounds bind within the active site of the kinase, preventing its normal function. pensoft.net

Furthermore, the broader class of cyclin-dependent kinases (CDKs) is a major target in cancer therapy. frontiersin.org By forming complexes with cyclins, CDKs drive the cell through the various phases of the cell cycle. d-nb.info Inhibiting specific CDKs can lead to cell cycle arrest and prevent cancer cell division. The structural scaffold of indene-dione presents a promising basis for the development of inhibitors against these and other important kinases.

Interactive Data Table: FGFR1 Inhibition by 1H-indene-1,3(2H)-dione Derivatives

The following table summarizes the in vitro inhibitory activities of selected 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1. pensoft.net

Compound DerivativeIC50 (µM)
7b 3.1
9b 3.3
9c 4.1
9a 5.7

Mechanisms of Antioxidant Activity

The antioxidant properties of this compound and related indandione derivatives have been explored through various mechanistic studies. These compounds demonstrate the ability to neutralize harmful reactive oxygen species (ROS) and modulate cellular defense systems against oxidative stress.

Free Radical Scavenging Capabilities

The primary mechanism of antioxidant action for many phenolic and related compounds is their ability to donate a hydrogen atom or an electron to neutralize free radicals. The this compound structure, which belongs to the broader class of 2-arylidene-1,3-indandiones, possesses features that contribute to this activity.

The interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method to assess this capability. nih.govnih.gov In this assay, the antioxidant molecule reduces the DPPH radical by transferring an electron or hydrogen atom, leading to a measurable color change from purple to yellow. sapub.orgmdpi.com Studies on a series of 2-arylidene-1-indandiones show moderate to strong scavenging activity against the DPPH radical, which is often dependent on concentration and the specific substitutions on the aryl ring. nih.gov For instance, the presence of a phenolic hydroxyl group can significantly enhance scavenging capacity. nih.gov The general mechanism involves the delocalization of the spare electron across the molecule, which stabilizes the DPPH radical, preventing it from dimerizing like other free radicals. mdpi.com

Derivatives of 2-arylidene-1-indandione have been evaluated for their ability to scavenge various radicals, as detailed in the table below.

Table 1: Radical Scavenging and Antioxidant Activities of 2-Arylidene-1-indandione Derivatives

Compound/Assay Activity/Result Source(s)
DPPH Radical Scavenging Moderate to satisfying interaction with the stable DPPH free radical, dependent on concentration and time. nih.gov
ABTS Radical Scavenging Moderate or very low antioxidant activities observed in the decolorization assay with ABTS+•. nih.gov

| Superoxide (B77818) Anion Scavenging | A derivative with a furan (B31954) moiety showed moderate scavenging activity of the superoxide anion. | nih.gov |

Pathways for Reduction of Oxidative Stress in Cellular Models

Beyond direct radical scavenging, this compound analogues contribute to the reduction of oxidative stress within cellular environments through multiple pathways. One significant mechanism is the inhibition of lipid peroxidation. nih.gov Linoleic acid, when exposed to initiators like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), undergoes peroxidation, a chain reaction that damages cell membranes. Several 2-arylidene-1-indandione derivatives have demonstrated a high capacity to inhibit this process, thereby protecting cellular lipids from oxidative damage. nih.gov

Mechanisms of Anti-inflammatory Action (e.g., Inhibition of Pro-inflammatory Cytokine Production)

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways and suppress the production of pro-inflammatory mediators. The cinnamoyl moiety is particularly recognized for its role in these activities.

In cellular models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS), cinnamoyl derivatives effectively mitigate the inflammatory cascade. nih.govnih.gov LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB leads to the transcription and production of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govplos.org

Research has demonstrated that cinnamoyl derivatives can suppress the overexpression of TLR4 and subsequently inhibit the phosphorylation and activation of key signaling proteins in the NF-κB and mitogen-activated protein kinase (MAPK) pathways (e.g., p38, ERK, JNK). nih.govnih.govplos.org By inhibiting these pathways, the compounds effectively reduce the production and secretion of TNF-α, IL-1β, and IL-6. nih.govnih.govnih.gov This leads to a decrease in the synthesis of secondary inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), which are produced by iNOS and COX-2, respectively. nih.govplos.org

Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)

Derivatives of 1H-indene-1,3(2H)-dione have been identified as potent inhibitors of tyrosinase, a key enzyme in the process of melanogenesis. sums.ac.irsums.ac.ir Tyrosinase catalyzes the rate-limiting steps in melanin (B1238610) synthesis, and its inhibition is a target for developing depigmenting agents. sums.ac.ir

A series of 2-arylidine-1H-indene-1,3(2H)-dione analogs have been synthesized and screened for their in vitro tyrosinase inhibitory activity. sums.ac.ir Kinetic analysis of related indenone chalcone-like compounds revealed that their inhibition of tyrosinase is reversible and competitive. nih.gov Competitive inhibition implies that the inhibitor molecule binds to the active site of the free enzyme, thereby preventing the substrate from binding. nih.gov The binding is often stabilized by interactions with key residues within the enzyme's active site. sums.ac.ir

The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Several indandione derivatives have shown significantly lower IC₅₀ values than the standard inhibitor, kojic acid. sums.ac.irnih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected 2-Arylidine-1H-indene-1,3(2H)-dione Derivatives

Compound R Group (Substituent on Aryl Ring) IC₅₀ (μM) Source(s)
3d 5-Nitro-2-thienyl 3.55 sums.ac.ir
3k 3-Hydroxy-4-methoxyphenyl 19.32 sums.ac.ir
3j 4-(Dimethylamino)phenyl 26.68 sums.ac.ir
3i 4-Nitrophenyl 39.54 sums.ac.ir
3b 4-Methoxyphenyl 107.12 sums.ac.ir

| Kojic Acid (Reference) | Not Applicable | 16.25 | sums.ac.ir |

Other Biological Mechanistic Insights (e.g., Anticoagulant Activity, Anti-β-Amyloid Aggregation)

Beyond antioxidant, anti-inflammatory, and enzyme-inhibiting properties, the 1,3-indandione (B147059) scaffold is associated with other significant biological activities.

Anticoagulant Activity: Certain 2-substituted indane-1,3-dione derivatives are known for their anticoagulant effects. researchgate.netsrce.hr The mechanism of action for these compounds involves the inhibition of key factors in the coagulation cascade. Specifically, some serine proteases like thrombin and Factor Xa (FXa) have been identified as targets. nih.gov The inhibition can occur through a non-enzymatic mechanism where the compound binds directly to these coagulation factors, preventing them from participating in the clotting process. nih.gov This activity is crucial for the prevention and treatment of thromboembolic disorders. srce.hr

Anti-β-Amyloid Aggregation: The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of neurotoxic plaques. frontiersin.orgbiolegend.com Compounds containing the 1H-indene-1,3(2H)-dione structure have been noted for their potential to inhibit this aggregation process. sums.ac.ir The mechanism involves interfering with the self-assembly of Aβ monomers into oligomers and larger fibrils. nih.gov By binding to Aβ monomers or early-stage oligomers, these inhibitors can disrupt the hydrophobic interactions and conformational changes that are critical for the formation of the stable β-sheet structures characteristic of amyloid fibrils, thus preventing the formation of toxic aggregates. nih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The primary synthesis of 2-cinnamoyl-1,3-indandione derivatives often involves established reactions like the Knoevenagel or Claisen-Schmidt condensations. researchgate.netnih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of:

Green Catalysis: Investigating the use of recyclable catalysts, such as potassium 2-oxoimidazolidine-1,3-diide, which has been shown to be effective for synthesizing other 2H-indene-1,3-dione derivatives at room temperature with high yields. researchgate.net

Transition Metal Catalysis: Exploring novel palladium-catalyzed reactions, such as the enantioselective cycloaddition of carbonylogous 1,4-dipoles using 1H-indene-1,3(2H)-dione as a starting component, could open pathways to complex chiral structures. sci-hub.se Similarly, ruthenium-catalyzed C-N bond activation reactions could be adapted for novel functionalization. marquette.edu

Alternative Starting Materials: Research into synthesizing the core indane-1,3-dione structure from different precursors, such as phthalic anhydride (B1165640) using montmorillonite (B579905) KSF clay, could provide more environmentally friendly pathways. nih.gov

Rational Design and Synthesis of Advanced Derivatives with Tailored Properties

The 2-cinnamoyl-1H-indene-1,3(2H)-dione structure is a prime candidate for rational drug design and materials science development due to its modifiable "push-pull" electronic character. researchgate.netnih.gov The 1,3-indandione (B147059) moiety acts as a strong electron acceptor, and its properties can be finely tuned by modifying the electron-donating substituents on the cinnamoyl group. researchgate.net

Future work should focus on the systematic synthesis of derivative libraries to explore the vast chemical space. Key strategies include:

Substitution on the Cinnamoyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the phenyl ring on the cinnamoyl moiety can modulate the intramolecular charge transfer and, consequently, its optical and biological properties. researchgate.netnih.gov

Modification of the Linker: Altering the conjugated π-bridge between the donor and acceptor groups can significantly impact the molecule's planarity and electronic properties. nih.gov

Functionalization of the Indene (B144670) Core: Introducing substituents onto the indene ring system itself can further refine the compound's characteristics.

A systematic approach to creating derivatives will allow for the fine-tuning of properties for specific applications, from nonlinear optics to targeted therapeutic agents. nih.govnih.gov

Derivative TypeModification StrategyPotential Impact on PropertiesResearch Focus Example
Optical Materials Introduction of strong donor groups (e.g., -N(CH3)2) on the cinnamoyl ring. nih.govEnhanced intramolecular charge transfer, leading to significant solvatochromism and potential for non-linear optical applications.Push-pull chromophores for materials chemistry. nih.gov
Antiviral Agents Addition of triazole functionalities to the indene core. nih.govIntroduction of specific binding motifs to target viral enzymes like proteases.Development of inhibitors for viruses such as West Nile Virus. nih.gov
Anticancer Agents Synthesis of various 2-arylidene-1H-indene-1,3(2H)-dione analogs. nih.govsums.ac.irEvaluation of antiproliferative activity against various cancer cell lines.Screening for tyrosinase inhibitors or other anticancer mechanisms. sums.ac.ir
Metal Complexes Chelation with various metal ions (e.g., Cu(II), Zn(II), Ni(II)). researchgate.netscispace.comFormation of coordination complexes with potentially altered optical and biological profiles.Creation of novel materials and potential therapeutic agents. researchgate.net

This table is interactive and provides examples of derivative strategies.

In-depth Mechanistic Investigations of Chemical and Biological Interactions

A deeper understanding of the mechanisms by which this compound and its derivatives interact with their biological or chemical targets is crucial for advanced design. Future research should employ a combination of computational and experimental techniques:

Advanced Spectroscopy: Using techniques like time-resolved spectroscopy to study the excited-state dynamics, such as intramolecular proton or electron transfer, which are key to the photophysical properties of these molecules. researchgate.net

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict electronic structures, and understand the nature of intramolecular and intermolecular interactions. marquette.edu

Elucidation of Biological Pathways: For biologically active derivatives, detailed studies are needed to identify specific protein targets and elucidate the mechanism of action at a molecular level, for instance, through X-ray co-crystallography with target enzymes. nih.gov

Kinetics and Hammett Analysis: Performing detailed kinetic studies on reactions involving these compounds can provide quantitative insights into their reactivity, as demonstrated in studies of related ruthenium-catalyzed reactions where Hammett plots revealed the influence of electronic effects on reaction rates. marquette.edu

Development of Quantitative Structure-Property-Activity Relationships (QSPAR)

To accelerate the discovery of new lead compounds and materials, the development of Quantitative Structure-Property-Activity Relationship (QSPAR) models is a critical future direction. QSPAR models use statistical methods to correlate variations in the chemical structure of compounds with their measured properties (e.g., absorption wavelength, nonlinear optical response) or biological activities (e.g., enzyme inhibition, cytotoxicity).

A future QSPAR study would involve:

Data Collection: Synthesizing and characterizing a diverse library of this compound derivatives.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for each derivative.

Model Building: Using machine learning or statistical analysis to build predictive models that link the descriptors to the observed properties or activities.

Validation and Application: Validating the models and using them to virtually screen new, unsynthesized derivatives to prioritize candidates with desired characteristics for synthesis.

Hypothetical DerivativeCalculated Descriptor (e.g., LogP)Predicted Property (e.g., λmax)Predicted Activity (e.g., IC50)
Derivative A3.1450 nm10 µM
Derivative B3.5475 nm5 µM
Derivative C2.8430 nm25 µM

This interactive table illustrates the type of data used in a QSPAR study. The values are for demonstrative purposes only.

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound derivatives make them suitable for a range of emerging applications beyond their traditional uses. Future research should actively explore these interdisciplinary frontiers:

Organic Electronics: The push-pull nature of these chromophores makes them promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in molecular switches. researchgate.netnih.gov

Sensing and Diagnostics: Derivatives can be designed to act as chemosensors. For example, incorporating a crown ether could make the molecule sensitive to specific metal ions, leading to a detectable change in its optical properties upon binding. nih.gov

Theranostics: Combining the fluorescent properties of some derivatives with their biological activity could lead to theranostic agents—compounds that can simultaneously be used for diagnosis (e.g., imaging) and therapy.

Pharmacology: Beyond existing studies on anticoagulant and antimicrobial activity, targeted research into areas like neurodegenerative diseases (e.g., Alzheimer's, where indandione derivatives have shown anti-β-amyloid aggregation activity) or as specific enzyme inhibitors (e.g., tyrosinase, proteases) could yield novel therapeutics. nih.govnih.govsums.ac.ir

By pursuing these future research directions, the scientific community can continue to build on the versatile this compound platform, leading to new scientific insights and innovative technological and medical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.